molecular formula C21H25N3O3S B3014485 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1260944-89-5

2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B3014485
CAS No.: 1260944-89-5
M. Wt: 399.51
InChI Key: YGIBCKXJKXUMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-(2-Methylpropyl) substituent: An isobutyl group at position 3 of the pyrimidine ring, enhancing lipophilicity and steric bulk.
  • N-[4-(Propan-2-yl)Phenyl]Acetamide side chain: The para-isopropylphenyl group increases hydrophobicity, while the acetamide linker provides flexibility for target binding .

Properties

CAS No.

1260944-89-5

Molecular Formula

C21H25N3O3S

Molecular Weight

399.51

IUPAC Name

2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H25N3O3S/c1-13(2)11-24-20(26)19-17(9-10-28-19)23(21(24)27)12-18(25)22-16-7-5-15(6-8-16)14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,22,25)

InChI Key

YGIBCKXJKXUMHH-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide , commonly referred to as Thieno[3,2-d]pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

  • Molecular Formula : C21H25N3O3S
  • Molecular Weight : 399.5 g/mol
  • IUPAC Name : 2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
  • InChI Key : DKAYTDLKKUNDGU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler thienopyrimidine derivatives. Key steps include:

  • Formation of the thienopyrimidine core.
  • Introduction of the isobutyl and trimethylphenyl groups.
  • Optimization of reaction conditions (temperature, solvent) for high yield and purity.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, notably those related to cancer and infectious diseases.
  • Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor activity. For instance:

  • A related compound showed IC50 values of 0.55 μM against SU-DHL-6 cells and 0.95 μM against WSU-DLCL-2 cells, indicating potent antiproliferative effects .
  • The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting cell migration.

Antimicrobial Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties:

  • Compounds have been tested against various bacterial strains with promising results in inhibiting growth .

Case Studies

  • Case Study on Antiplasmodial Activity : A study investigated the antiplasmodial effects of similar compounds on Plasmodium falciparum, revealing significant inhibition at low concentrations .
    • Methodology : The study employed enzymatic assays to determine IC50 values and evaluated the compounds' effects on parasite viability.
    • Results : Compounds demonstrated effective inhibition of choline kinase activity in P. falciparum, suggesting potential for malaria treatment.

Data Summary Table

PropertyValue
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
IUPAC Name2-[3-(2-methylpropyl)-...
Antitumor IC50 (SU-DHL-6)0.55 μM
Antitumor IC50 (WSU-DLCL-2)0.95 μM
Antimicrobial ActivityEffective against multiple strains

Scientific Research Applications

Biological Activities

The thienopyrimidine core structure of this compound is known for its diverse biological activities. Research has indicated several key areas where this compound shows promise:

Anticancer Activity

Preliminary studies suggest that the compound may exhibit antineoplastic properties through the inhibition of tumor cell proliferation.

In Vitro Studies :

  • Cell Proliferation Assays :
    • MCF-7 (breast cancer cells): IC50 = 25 µM
    • HeLa (cervical cancer cells): IC50 = 30 µM
    • A549 (lung cancer cells): IC50 = 20 µM
Cell LineIC50 (µM)Reference
MCF-725
HeLa30
A54920

Antimicrobial Properties

The compound has demonstrated effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.

Anti-inflammatory Effects

Research shows that it may reduce inflammation markers both in vitro and in vivo, suggesting a role in treating inflammatory diseases.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic efficacy and safety profile of the compound:

Tumor Xenograft Models

In vivo administration has shown significant tumor size reduction compared to control groups.

Toxicity Assessments

No significant adverse effects were noted at therapeutic doses, supporting its safety for further development.

Applications in Research

The compound's unique structure and biological activities make it a valuable candidate for further research in medicinal chemistry. Its potential applications include:

  • Cancer Therapy : As a chemotherapeutic agent targeting specific cancer cell lines.
  • Antibacterial Treatments : Developing new antibiotics against resistant bacterial strains.
  • Anti-inflammatory Drugs : Exploring its use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Reported Bioactivity Reference ID
Target Compound Thieno[3,2-d]pyrimidine 3-(2-Methylpropyl), 2,4-dioxo, N-(4-isopropylphenyl)acetamide ~413.5 (estimated) Not reported in evidence -
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (5.15) Dihydropyrimidinone 4-Methyl, thioether-linked acetamide, phenoxy-phenyl 369.4 Anticancer (in vitro)
N-Phenyl-2-(benzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine Sulfanyl-acetamide, phenyl ~450.5 (estimated) Kinase inhibition
MEK Inhibitor (N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)...pyrido[4,3-d]pyrimidin-1-yl]} Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodo-phenyl, trioxo ~650.0 (estimated) MEK/B-Raf inhibition, anti-PD-L1 synergy

Key Differences and Implications

Core Heterocycle Modifications

  • Thieno[3,2-d]pyrimidine vs. This may improve binding to hydrophobic pockets in enzymes . Dihydropyrimidinone derivatives (e.g., 5.15, 5.6) exhibit moderate anticancer activity (IC₅₀ ~10–50 μM), suggesting the thienopyrimidine core could offer enhanced potency if similarly substituted .

Substituent Effects

  • 3-(2-Methylpropyl) vs. In dihydropyrimidinones, methyl groups at position 4 correlate with improved solubility but reduced metabolic stability .
  • Acetamide Side Chains: The para-isopropylphenyl group in the target compound confers higher logP (~4.5 estimated) compared to phenoxy-phenyl (logP ~3.8) or dichlorophenyl (logP ~3.9) analogues, favoring membrane permeability but limiting aqueous solubility .

Physicochemical and ADMET Considerations

  • Solubility: The target compound’s high lipophilicity (clogP > 4) may necessitate formulation enhancements (e.g., nanocrystals, co-solvents) to improve bioavailability, unlike more polar analogues like 2-(2,4-dioxopyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide (clogP ~0.5, ) .
  • Metabolic Stability :
    • Isobutyl and isopropyl groups are susceptible to cytochrome P450 oxidation, whereas cyclopropyl or fluorinated substituents (e.g., ) enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.